Ethoxy(ethyl)amine hydrochloride
Overview
Description
Ethoxy(ethyl)amine hydrochloride, also known as N,O-diethylhydroxylamine hydrochloride, is a chemical compound with the molecular formula C4H11NO·HCl. It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound is typically found in a liquid form and is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(ethyl)amine hydrochloride can be synthesized through the reaction of ethylamine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethylamine and ethyl chloroformate are combined under optimized conditions. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethoxy(ethyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with alkyl halides to form substituted amines.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides and a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substituted Amines: Formed through nucleophilic substitution.
Oxides: Formed through oxidation reactions.
Primary Amines: Formed through reduction reactions.
Scientific Research Applications
Ethoxy(ethyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethoxy(ethyl)amine hydrochloride involves its ability to act as a nucleophile in various chemical reactions. It can donate an electron pair to electrophilic centers, facilitating the formation of new chemical bonds. The compound’s reactivity is attributed to the presence of both ethyl and ethoxy groups, which enhance its nucleophilicity .
Comparison with Similar Compounds
Ethylamine: A primary amine with similar reactivity but lacks the ethoxy group.
Diethylamine: A secondary amine with two ethyl groups, offering different reactivity.
Triethylamine: A tertiary amine with three ethyl groups, used as a base in organic synthesis.
Uniqueness: Ethoxy(ethyl)amine hydrochloride is unique due to the presence of both ethyl and ethoxy groups, which provide a balance of nucleophilicity and stability. This makes it a versatile reagent in various chemical reactions, distinguishing it from other similar amines .
Properties
IUPAC Name |
N-ethoxyethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-5-6-4-2;/h5H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASOFMFAGALONO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNOCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-34-9 | |
Record name | ethoxy(ethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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